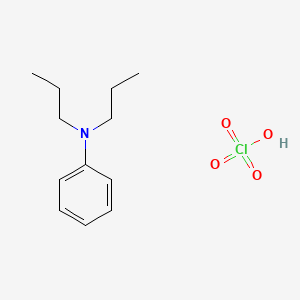
Bis(2-methylpropyl) phenylboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl) phenylboronate is an organoboron compound that features a phenyl group bonded to a boron atom, which is further bonded to two 2-methylpropyl groups. This compound is part of the boronic ester family, known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Boronic esters are valued for their stability and reactivity, making them essential in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) phenylboronate typically involves the reaction of phenylboronic acid with 2-methylpropanol under dehydrating conditions. A common method includes:
Reactants: Phenylboronic acid and 2-methylpropanol.
Catalyst: Acidic or basic catalyst to facilitate esterification.
Conditions: The reaction is often carried out under reflux with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming phenylboronic acid and corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Nucleophiles such as amines or alcohols can be used.
Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Oxidation: Phenylboronic acid and 2-methylpropanol.
Substitution: Various substituted phenylboronates.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
Bis(2-methylpropyl) phenylboronate finds applications across multiple fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which bis(2-methylpropyl) phenylboronate exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boron atom in the compound acts as a Lewis acid, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Bis(pinacolato)diboron
- 2-Methylpropylboronic acid
Comparison:
- Phenylboronic acid: Unlike bis(2-methylpropyl) phenylboronate, phenylboronic acid is more prone to hydrolysis and less stable under certain conditions.
- Bis(pinacolato)diboron: This compound is used in similar coupling reactions but offers different reactivity and stability profiles.
- 2-Methylpropylboronic acid: Shares similar reactivity but lacks the phenyl group, affecting its overall chemical behavior and applications.
This compound stands out due to its unique combination of stability and reactivity, making it a versatile reagent in various chemical processes.
Propriétés
Numéro CAS |
59024-15-6 |
|---|---|
Formule moléculaire |
C14H23BO2 |
Poids moléculaire |
234.14 g/mol |
Nom IUPAC |
bis(2-methylpropoxy)-phenylborane |
InChI |
InChI=1S/C14H23BO2/c1-12(2)10-16-15(17-11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Clé InChI |
UPLVMRRRACFUAW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(OCC(C)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


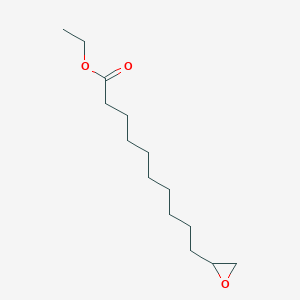
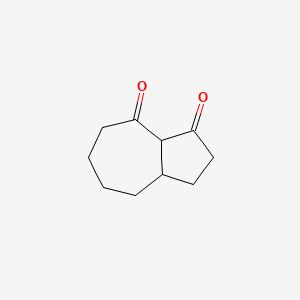
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
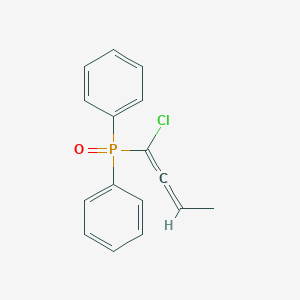
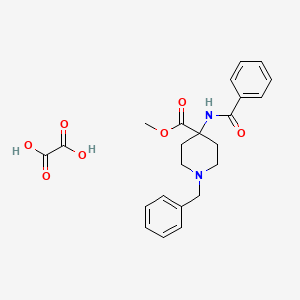
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)

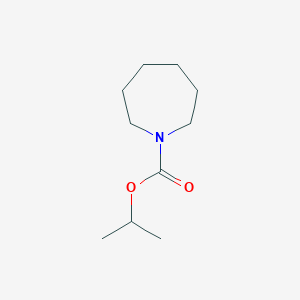
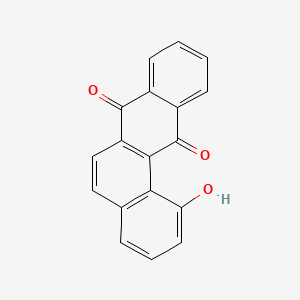
![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
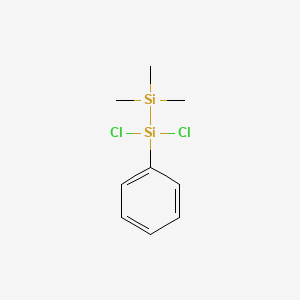
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
